2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine
Overview
Description
2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is an organic compound with the molecular formula C17H21NO. It is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further connected to a methylphenylamine structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine typically involves the alkylation of phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The resulting tert-butylphenol is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and fragrances
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar structure but lacks the amine group.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, leading to increased steric hindrance.
4-tert-Butylphenol: Lacks the methyl and amine groups, resulting in different chemical properties .
Uniqueness
2-[4-(Tert-butyl)phenoxy]-4-methylphenylamine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-4-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-10-15(18)16(11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHAPGWINJLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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